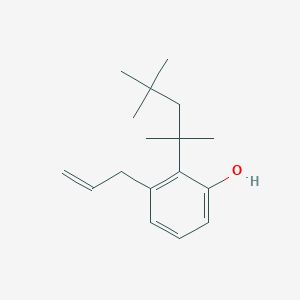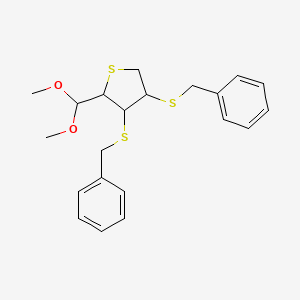
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane is an organic compound characterized by the presence of two benzylsulfanyl groups and a dimethoxymethyl group attached to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane typically involves the reaction of thiolane derivatives with benzylsulfanyl and dimethoxymethyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane exerts its effects involves interactions with specific molecular targets and pathways. The benzylsulfanyl groups may interact with enzymes or receptors, leading to changes in biological activity. The dimethoxymethyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(benzylsulfanyl)thiolane: Lacks the dimethoxymethyl group, which may affect its reactivity and applications.
2-(Dimethoxymethyl)thiolane:
Uniqueness
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane is unique due to the presence of both benzylsulfanyl and dimethoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes the compound versatile for various applications in research and industry.
Properties
CAS No. |
110349-50-3 |
|---|---|
Molecular Formula |
C21H26O2S3 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
3,4-bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane |
InChI |
InChI=1S/C21H26O2S3/c1-22-21(23-2)20-19(25-14-17-11-7-4-8-12-17)18(15-26-20)24-13-16-9-5-3-6-10-16/h3-12,18-21H,13-15H2,1-2H3 |
InChI Key |
XFNTZCZHWQRWIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1C(C(CS1)SCC2=CC=CC=C2)SCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


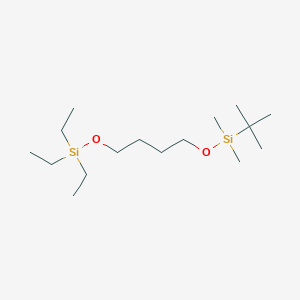
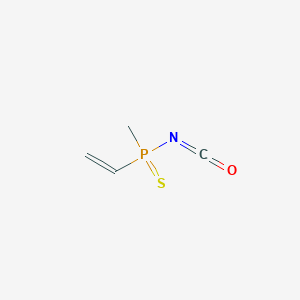
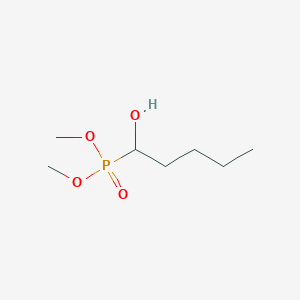
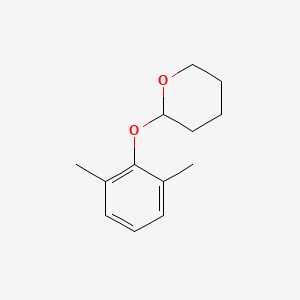

![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
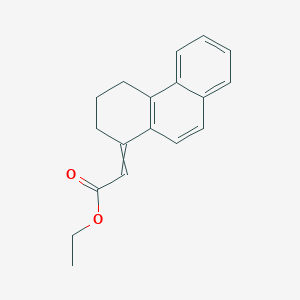
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
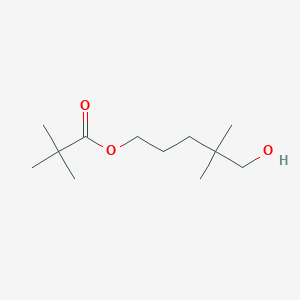
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
